rac Octopamine-d3 Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

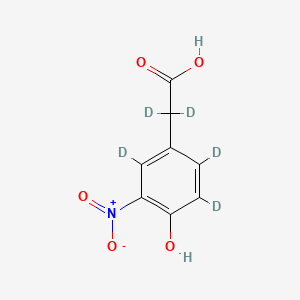

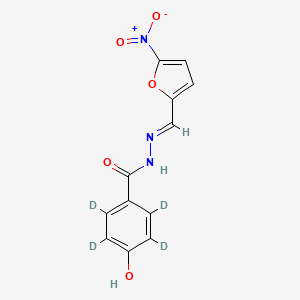

Rac Octopamine-d3 Hydrochloride is a labelled Octopamine . It has the molecular formula C8H12ClNO2 . The compound is used for scientific research and development .

Molecular Structure Analysis

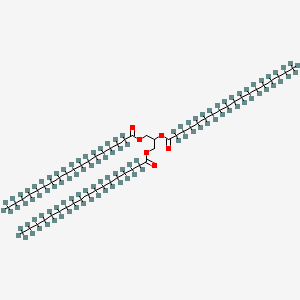

The molecular structure of this compound can be represented by the InChI string:InChI=1S/C8H11NO2.ClH/c9-5-8(11)6-1-3-7(10)4-2-6;/h1-4,8,10-11H,5,9H2;1H/i5D2,8D; . This indicates that the molecule contains a phenol group (a benzene ring with a hydroxyl group), an amino group, and a hydroxyl group attached to the same carbon atom . Physical And Chemical Properties Analysis

This compound has a molecular weight of 192.66 g/mol . It has 4 hydrogen bond donors, 3 hydrogen bond acceptors, and 2 rotatable bonds . Its exact mass and monoisotopic mass are both 192.0744866 g/mol . The topological polar surface area is 66.5 Ų .Scientific Research Applications

Rac Octopamine-d3 Hydrochloride has been used extensively in scientific research, particularly in studies of animal behavior. It has been found to act as a neuromodulator, meaning that it can alter the activity of neurons in the nervous system. In addition, it has been used to study the effects of various drugs on the nervous system, as well as to study the effects of various hormones on behavior.

Mechanism of Action

Target of Action

rac Octopamine-d3 Hydrochloride is a labelled form of Octopamine . Octopamine is a biogenic amine that is the phenol analog of Noradrenaline . It is a neurosecretory product found in several vertebrates and invertebrates .

Mode of Action

Octopamine exerts its actions by binding to specific octopamine receptors (OARs)

Biochemical Pathways

Octopamine is structurally and functionally similar to adrenaline/noradrenaline in vertebrates, and it modulates diverse physiological and behavioral processes in invertebrates

Advantages and Limitations for Lab Experiments

One of the major advantages of using rac Octopamine-d3 Hydrochloride in laboratory experiments is that it is relatively easy to synthesize and is relatively stable. Additionally, because it is a racemic mixture, it can be used to study the effects of both enantiomers of the molecule. However, one of the major limitations of using this compound in laboratory experiments is that it is not as potent as some other neurotransmitters, and therefore may not be able to produce the desired effects in some experiments.

Future Directions

Rac Octopamine-d3 Hydrochloride has a great potential for use in scientific research and therapeutic applications. Possible future directions for research include further study of its mechanism of action, its effects on various neurotransmitters and hormones, and its potential therapeutic applications. Additionally, further research could focus on the development of more potent derivatives of this compound, as well as the development of more efficient synthesis methods. Finally, research could focus on the development of new methods for delivering this compound to target tissues, such as through transdermal patches or other delivery systems.

Synthesis Methods

Rac Octopamine-d3 Hydrochloride is synthesized by reacting octopamine with an alkyl bromide and then reacting it with a d3-labeled hydrochloride. This reaction produces a racemic mixture of this compound, which is then purified by recrystallization. The synthesis process is relatively straightforward and can be completed in a laboratory setting.

Safety and Hazards

properties

IUPAC Name |

4-(2-amino-1,2,2-trideuterio-1-hydroxyethyl)phenol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2.ClH/c9-5-8(11)6-1-3-7(10)4-2-6;/h1-4,8,10-11H,5,9H2;1H/i5D2,8D; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUMZXCBVHLCWQG-IJJJTAPTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CN)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C1=CC=C(C=C1)O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20858242 |

Source

|

| Record name | 4-[2-Amino-1-hydroxy(~2~H_3_)ethyl]phenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1219803-62-9 |

Source

|

| Record name | 4-[2-Amino-1-hydroxy(~2~H_3_)ethyl]phenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5H-[1,2,4]Triazolo[1',5':1,5]pyrazolo[3,4-b]pyridine](/img/structure/B588890.png)

![2-[1-Amino-2-[benzyl(carboxy)amino]-2-oxoethyl]-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B588906.png)